molecular formula C11H13N3OS B13698515 2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole

2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole

Cat. No.: B13698515
M. Wt: 235.31 g/mol
InChI Key: CSOPFWVIKHUAGS-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound in the presence of sulfur. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of N-substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the benzyloxyethyl group, which may affect its biological activity and chemical reactivity.

    5-Substituted-1,3,4-thiadiazoles: Variations in the substituents can lead to differences in properties and applications.

Uniqueness

2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole is unique due to the presence of the benzyloxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a drug candidate or functional material.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-(2-phenylmethoxyethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c12-11-14-13-10(16-11)6-7-15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)

InChI Key

CSOPFWVIKHUAGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=NN=C(S2)N

Origin of Product

United States

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